molecular formula C10H9NS B8294878 2-(Phenylthio)-1H-pyrrole

2-(Phenylthio)-1H-pyrrole

Cat. No. B8294878
M. Wt: 175.25 g/mol
InChI Key: SFTLCQGBKKNCHU-UHFFFAOYSA-N
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Patent
US04282242

Procedure details

Pyrrole (2.0 g., 30 mmoles) was dissolved in 20 ml. of ether. Benzenesulfenyl chloride (4.5 g., 30 mmoles) was added dropwise at such a rate that the purple color of the reagent was discharged. A slightly exothermic reaction was noted. After addition was complete (10 minutes), the reaction was evaporated to an oil (5.7 g.). The oil was chromatographed on approximately 180 ml. of silica gel, eluted with ethyl acetate-1/hexane-7. Middle fractions, evaporated to dryness, afforded 2-phenylthiopyrrole (300 mg.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6]1([S:12]Cl)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CCOCC>[C:6]1([S:12][C:2]2[NH:1][CH:5]=[CH:4][CH:3]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=CC=C1
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slightly exothermic reaction
ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
(10 minutes)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the reaction was evaporated to an oil (5.7 g.)
CUSTOM
Type
CUSTOM
Details
The oil was chromatographed on approximately 180 ml
WASH
Type
WASH
Details
of silica gel, eluted with ethyl acetate-1/hexane-7
CUSTOM
Type
CUSTOM
Details
Middle fractions, evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)SC=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: CALCULATEDPERCENTYIELD 5.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.